1-(3-Chlorophenyl)prop-2-en-1-one
Description
1-(3-Chlorophenyl)prop-2-en-1-one is a chlorinated chalcone derivative characterized by a propenone backbone (C=O-CH₂-C=C) substituted with a 3-chlorophenyl group at the ketone position. Chalcones, α,β-unsaturated ketones, are pivotal intermediates in organic synthesis and pharmaceutical research due to their structural versatility and biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The chlorine substituent at the meta position of the phenyl ring enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions, such as hydrogen bonding and π-stacking .
Properties
Molecular Formula |
C9H7ClO |
|---|---|
Molecular Weight |
166.60 g/mol |
IUPAC Name |
1-(3-chlorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C9H7ClO/c1-2-9(11)7-4-3-5-8(10)6-7/h2-6H,1H2 |
InChI Key |
GZVMFSAUHKADTG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Overview
The most common and classical approach to synthesize 1-(3-chlorophenyl)prop-2-en-1-one is through the Claisen-Schmidt condensation, which involves the base-catalyzed aldol condensation of 3-chloroacetophenone with an appropriate aldehyde.
Typical Procedure
- Reactants: 3-chloroacetophenone and benzaldehyde or substituted benzaldehydes.
- Catalyst: Aqueous base such as potassium hydroxide (KOH).
- Solvent: Ethanol or ethanol-water mixture.
- Conditions: Stirring at room temperature or mild heating.
- Workup: Precipitation of the chalcone product followed by filtration and recrystallization.
Example from Literature
Notes
- This method is straightforward and provides good yields.
- The reaction is sensitive to the nature of the aldehyde and base concentration.
- The product purity is often enhanced by recrystallization.
Acyl Chloride and Enolate Coupling (GP2 Method)
Overview
An alternative and efficient synthetic route involves the reaction of 3-chlorobenzoyl chloride with a suitable enolate or equivalent nucleophile under controlled conditions.
Typical Procedure
- Reactants: 3-chlorobenzoyl chloride and a suitable nucleophile (e.g., enolate of acetaldehyde or equivalent).
- Base: Triethylamine (TEA) to neutralize HCl formed.
- Solvent: Chloroform or dichloromethane.
- Conditions: Dropwise addition of triethylamine under nitrogen atmosphere, stirring for extended periods (e.g., 12 hours).
- Workup: Washing with acid, water, bicarbonate, brine, drying, and purification by column chromatography.
Example from Research
- 3-chlorobenzoyl chloride (876 mg, 5.0 mmol) was reacted with triethylamine (30 mL, 214 mmol) in chloroform (200 mL).
- Stirred for 12 hours under nitrogen.
- Purified by column chromatography (diethyl ether/petroleum ether 3:100).
- Yield: 73% as yellow oil.
- Characterization: 1H NMR and 13C NMR data consistent with literature.
Notes
- This method provides relatively high yields and pure products.
- Requires careful handling of acyl chlorides and moisture-sensitive conditions.
- Suitable for scale-up due to good reproducibility.
Dehydration of 1-(3-chlorophenyl)prop-2-en-1-ol
Overview
Another synthetic approach involves the dehydration of the corresponding allylic alcohol, 1-(3-chlorophenyl)prop-2-en-1-ol, under acidic conditions to yield the α,β-unsaturated ketone.
Typical Procedure
Notes
- This method is highly efficient and provides excellent yields.
- Requires availability of the corresponding alcohol precursor.
- Acidic conditions must be controlled to avoid side reactions.
Comparative Data Table of Preparation Methods
| Method | Key Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Claisen-Schmidt Condensation | 3-chloroacetophenone + aldehyde | 50% KOH, ethanol, RT, 1 hour | ~70 | Simple, moderate yield, classical method |
| Acyl Chloride Coupling (GP2) | 3-chlorobenzoyl chloride + TEA | Chloroform, N2, 12 hours | 73 | Requires acyl chloride, chromatography |
| Dehydration of Allylic Alcohol | 1-(3-chlorophenyl)prop-2-en-1-ol + H2SO4 | Acidic, 0-20 °C | Up to 99 | High yield, depends on alcohol availability |
Research Findings and Analytical Data
- The product this compound has been characterized by NMR spectroscopy, showing characteristic vinyl protons and aromatic signals consistent with substitution patterns.
- High-resolution mass spectrometry confirms the molecular ion peak at m/z 167.0263 (M+H)+, matching the calculated value for C9H8OCl.
- Crystal structure studies of related chalcones indicate that the dihedral angles between aromatic rings and the propenone group influence molecular packing and stability.
- No classical hydrogen bonding is observed in the crystal lattice; however, weak C–H···π interactions contribute to stability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Epoxides, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted chalcones and related compounds.
Scientific Research Applications
1-(3-Chlorophenyl)prop-2-en-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound may act as a proton-transfer reagent, facilitating the transfer of protons between molecules. Additionally, its biological activities may be attributed to its ability to interact with cellular proteins and enzymes, leading to the modulation of various biochemical pathways .
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
The compound’s structural analogs vary in substituent patterns on the aryl rings, which significantly alter physical properties, chemical reactivity, and biological activity. Key examples include:
Substituent Impact :
- Electron-withdrawing groups (e.g., Cl, NO₂): Increase electrophilicity of the α,β-unsaturated system, enhancing reactivity in nucleophilic additions (e.g., cyclocondensation with hydrazines) .
- Hydroxyl groups : Improve solubility and enable hydrogen bonding, critical for crystal packing and biological target interactions .
Physical and Chemical Properties
- Melting Points : Range from 122°C (nitro-substituted 1ah) to higher values for hydroxylated derivatives, reflecting stronger intermolecular forces .
- Electronic Properties : DFT studies on (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one show a HOMO-LUMO gap of 4.12 eV, indicating moderate chemical reactivity. The chlorine atom lowers electron density at the β-carbon, facilitating Michael addition reactions .
Biological Activity
1-(3-Chlorophenyl)prop-2-en-1-one, commonly known as a chalcone derivative, is an organic compound characterized by its α,β-unsaturated carbonyl system. This structure is crucial for its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a chlorinated phenyl group at the 3-position of the benzene ring, which enhances its electronic and steric properties. The α,β-unsaturated carbonyl group allows for significant interactions with biological targets, facilitating various biological activities.
The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can inhibit specific enzymes and disrupt cellular processes, leading to its potential applications in treating various diseases, particularly cancer and microbial infections.
Key Mechanisms:
- Enzyme Inhibition: The compound can inhibit enzymes involved in critical cellular pathways, affecting processes such as apoptosis and cell proliferation.
- Antioxidant Activity: It has been shown to exhibit antioxidant properties, which may contribute to its anticancer effects by reducing oxidative stress in cells.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
-
Anticancer Activity: Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it has shown significant antiproliferative effects against breast cancer (T-47 D), leukemia (SR), melanoma (SK-MEL-5), and other types of cancer.
Cell Line % Inhibition T-47 D (Breast) 90.47% SR (Leukemia) 81.58% SK-MEL-5 (Melanoma) 84.32% MDA-MB-468 (Breast) 84.83% - Antimicrobial Activity: The compound has demonstrated antimicrobial properties against various pathogens, suggesting its potential use in treating infections.
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of chalcone derivatives, including this compound, researchers found that it significantly inhibited cell proliferation in multiple cancer models. The mechanism was linked to the induction of apoptosis through caspase activation pathways.
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of monoamine oxidase (MAO), where chalcone derivatives were evaluated for their ability to inhibit MAO-A and MAO-B. The results indicated that specific substitutions on the phenyl ring could enhance inhibitory potency, with some derivatives showing IC50 values in the submicromolar range.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties:
| Compound Name | Structure Characteristics |
|---|---|
| (2E)-1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Contains a methoxy group which may enhance solubility |
| (2E)-1-(3-Chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | Hydroxyl group may contribute to increased biological activity |
| (2E)-1-(3-Chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | Nitro group introduces electron-withdrawing effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
